3-(苄基(叔丁氧羰基)氨基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

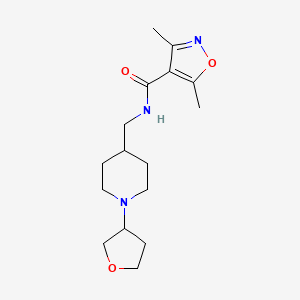

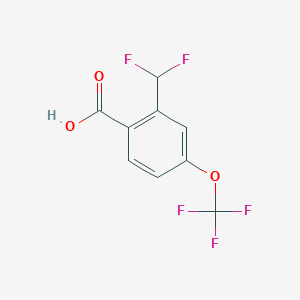

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate , also known by its IUPAC name methyl 3-[(tert-butoxycarbonyl)amino]propanoate , is a chemical compound with the molecular formula C9H17NO4 . It falls under the category of carbonyl compounds and is commonly used in organic synthesis. The compound is a liquid at room temperature and has a melting point range of 26-28°C .

Synthesis Analysis

The synthesis of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate involves the reaction of appropriate starting materials. One common synthetic route includes the esterification of 3-aminopropanoic acid with benzyl alcohol in the presence of a suitable acid catalyst . The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group to enhance stability during subsequent reactions .

Molecular Structure Analysis

The compound’s molecular structure consists of a propanoate ester group attached to an amino group via a benzyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective unit for the amino functionality. The IUPAC name reflects this arrangement: methyl 3-[(tert-butoxycarbonyl)amino]propanoate .

Chemical Reactions Analysis

- Esterification : Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate can serve as a versatile building block for the synthesis of various compounds .

Physical and Chemical Properties Analysis

科学研究应用

天然产物和维生素的合成:

- 与所讨论化合物密切相关的(R)-2-((叔丁氧羰基)氨基)-3-((叔丁基二甲基甲硅烷基)硫代)丙酸甲酯是天然产物生物素合成中的关键中间体。生物素是一种水溶性维生素,在脂肪酸、糖和α-氨基酸的生物合成代谢循环中至关重要 (秦等人,2014)。

用于制药应用的大规模合成:

- 该化合物的衍生物已从 L-天冬氨酸大规模合成,突出了其在制药生产中的潜力 (吉田等人,1996)。

肽构象研究:

- 对类似化合物(如 O-苄基-N-叔丁氧羰基-N-甲基-L-酪氨酸)的研究提供了肽构象的见解,这对于理解蛋白质功能和药物设计至关重要 (扬科夫斯卡等人,2002)。

创新的合成方法:

- 相关化合物(如 (2S)-[3-(蒽-9-基)-4,5-二氢异恶唑-5-基]甲基 2-[(叔丁氧羰基)氨基]丙酸甲酯)的合成和分析揭示了有机化学中的创新方法,有助于开发新的合成途径 (梅梅奥等人,2014)。

晶体结构分析:

- 相关化合物(如 N-(叔丁氧羰基)-α-氨基异丁酰基-α-氨基异丁酸甲酯)的晶体结构研究增强了我们对分子构象及其在生物化学中的意义的理解 (Gebreslasie 等人,2011)。

有机化学反应中的应用:

- 衍生物(Z)-2-((叔丁氧羰基)氨基)-3-(二甲氨基)丙烯酸甲酯已用于各种酸催化反应中,展示了该化合物有机合成中的多功能性 (Baš 等人,2001)。

作用机制

Target of Action

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is a derivative of amino acids, and it’s primarily used in peptide synthesis . The compound’s primary targets are the amino acid residues in the peptide chain. The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group for the amino group during peptide synthesis .

Mode of Action

The compound interacts with its targets (amino acid residues) through a process known as amide bond formation, which is a key step in peptide synthesis . The Boc group in the compound protects the amino group from unwanted side reactions during this process . After the peptide chain is formed, the Boc group can be removed under acidic conditions to reveal the amino group .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It participates in the formation of amide bonds, which link amino acid residues together to form a peptide chain . The resulting peptide chain can then undergo various biochemical reactions, depending on its sequence and the conditions of the reaction.

Result of Action

The primary result of the compound’s action is the formation of a peptide chain with protected amino groups . This allows for the synthesis of peptides with specific sequences, which can be used in various biochemical and pharmaceutical applications.

Action Environment

The action of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the protection and deprotection of the amino group . Additionally, the temperature and solvent used in the reaction can also influence the efficiency of peptide synthesis .

属性

IUPAC Name |

methyl 3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(11-10-14(18)20-4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZKRDRSPMQPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)OC)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)

![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)

![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)

![N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2917347.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

![5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2917359.png)

![2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2917361.png)